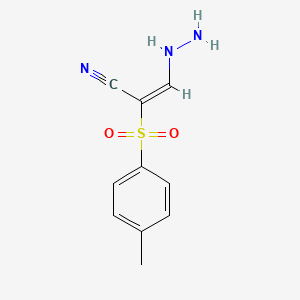

(E)-3-hydrazinyl-2-(4-methylphenyl)sulfonylprop-2-enenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-3-hydrazinyl-2-(4-methylphenyl)sulfonylprop-2-enenitrile is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields. This compound is known for its unique chemical properties, which make it an ideal candidate for use in scientific research. In

Aplicaciones Científicas De Investigación

Antimicrobial Applications

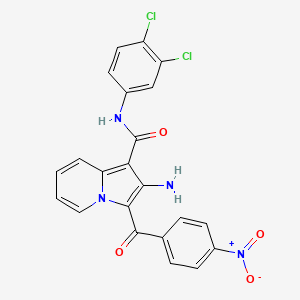

- Synthesis of Antimicrobial Compounds : The compound is used in synthesizing new heterocyclic compounds incorporating a sulfamoyl moiety, which show promise as antimicrobial agents. This includes the synthesis of thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives (Darwish et al., 2014).

Anticancer Research

- Development of Anticancer Agents : Research includes the synthesis of sulfonamide endowed with hydrazone-coupled derivatives, which are evaluated for their anticancer activities, particularly as VEGFR-2 inhibitors (Sayed et al., 2021).

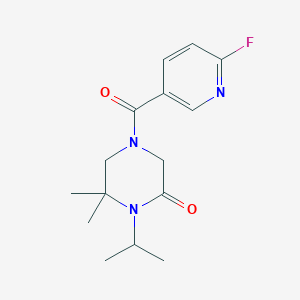

Enzyme Inhibition Studies

- Carbonic Anhydrase Inhibition : The compound is used in the synthesis of inhibitors for carbonic anhydrases, which are enzymes with medicinal chemistry applications. This includes the development of sulfonamides that act as inhibitors for various human isoforms of carbonic anhydrases (Güzel et al., 2010).

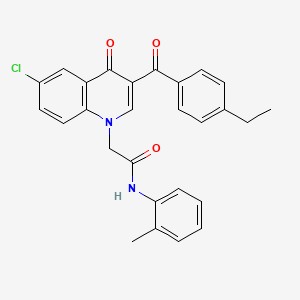

Chemical Synthesis and Reactivity

Diels-Alder Reactivity : It is involved in Diels-Alder reactions, showing moderate regioselectivity with unsymmetrical dienes. This reactivity is significant for the synthesis of α,β-unsaturated nitriles (Bradley & Grayson, 2002).

Synthesis of Arylazopyrazole Pyrimidone Compounds : Used in synthesizing arylazopyrazole pyrimidone clubbed heterocyclic compounds with antimicrobial activity (Sarvaiya et al., 2019).

Dye and Pigment Applications

- Synthesis of Formazan Dyes : It contributes to the synthesis of formazan dyes and their metal complexes, which are used as colorants with good fastness properties and exhibit antibacterial activity (Khan et al., 2018).

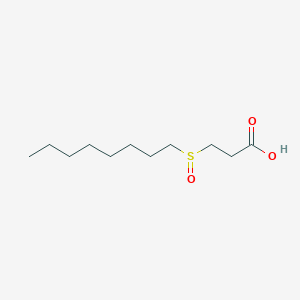

Corrosion Inhibition

- Corrosion Inhibition in Alloys : The compound is utilized in synthesizing poly[(hydrazinylazo)]thiazoles derivatives, acting as potent corrosion inhibitors for cast iron-carbon alloy in acidic environments (El-Lateef et al., 2021).

Mecanismo De Acción

Mode of Action

It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes . More research is needed to elucidate the precise mechanisms involved.

Biochemical Pathways

The biochemical pathways affected by (2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile are currently unknown. Given the lack of information about its targets and mode of action, it is difficult to predict which pathways might be affected

Pharmacokinetics

Information about its bioavailability, half-life, metabolism, and excretion is currently unavailable . Further pharmacokinetic studies are required to understand these properties.

Result of Action

The molecular and cellular effects of (2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile’s action are currently unknown. Understanding these effects requires knowledge of the compound’s targets, mode of action, and the biochemical pathways it affects . As such, more research is needed in this area.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how (2E)-3-hydrazinyl-2-(4-methylbenzenesulfonyl)prop-2-enenitrile interacts with its targets and carries out its functions . .

Propiedades

IUPAC Name |

(E)-3-hydrazinyl-2-(4-methylphenyl)sulfonylprop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-8-2-4-9(5-3-8)16(14,15)10(6-11)7-13-12/h2-5,7,13H,12H2,1H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHXAFFIFMFHHBR-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(=CNN)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C(=C/NN)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B2488004.png)

![1-[2-(Oxan-2-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2488011.png)

![(Z)-2,5-dichloro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2488013.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2488016.png)

![2-chloro-3-[4-[3-(furan-2-yl)-1H-pyrazol-5-yl]piperidin-1-yl]naphthalene-1,4-dione](/img/structure/B2488017.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2488019.png)

![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2488025.png)